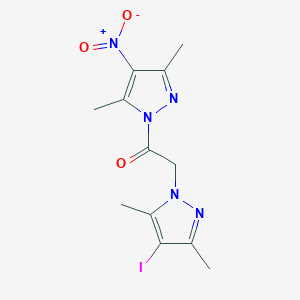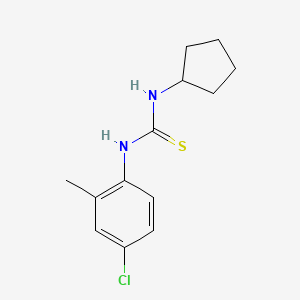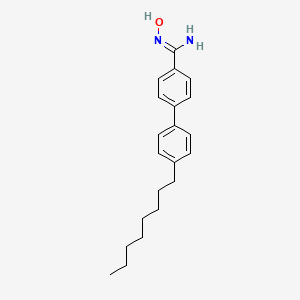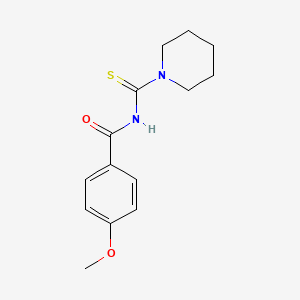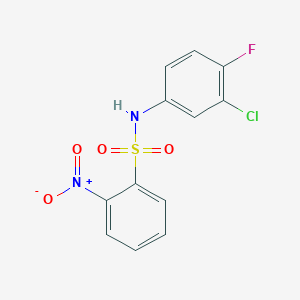![molecular formula C15H23NO3 B5870392 1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine](/img/structure/B5870392.png)
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol It is characterized by a piperidine ring substituted with a 2,3,4-trimethoxyphenylmethyl group
Preparation Methods
The synthesis of 1-[(2,3,4-trimethoxyphenyl)methyl]piperidine typically involves the reaction of piperidine with 2,3,4-trimethoxybenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to introduce new substituents.
Scientific Research Applications
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules. It is used in the preparation of heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-[(2,3,4-trimethoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets in the body. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin and histone deacetylases, leading to anti-cancer effects . The piperidine ring can also interact with neurotransmitter receptors, affecting neurological functions.
Comparison with Similar Compounds
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-8-7-12(14(18-2)15(13)19-3)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOGMKMOGHZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
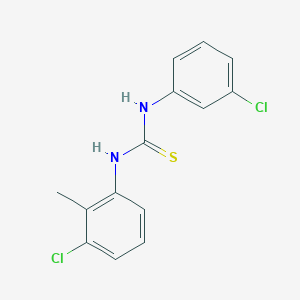
![(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride](/img/structure/B5870352.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
